molecular formula C26H26N6O2 B11187320 2-[(4-fluorophenyl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one

2-[(4-fluorophenyl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11187320
M. Wt: 454.5 g/mol
InChI Key: UWRYONQJYIQYSR-UHFFFAOYSA-N
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Description

4’-METHYL-2-[(4-PHENOXYPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound with a unique structure that includes a bipyrimidin core, phenoxyphenyl group, and a piperidine ring

Preparation Methods

The synthesis of 4’-METHYL-2-[(4-PHENOXYPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps, starting with the preparation of the bipyrimidin core. This can be achieved through a series of condensation reactions involving appropriate precursors. The phenoxyphenyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the piperidine ring through a reductive amination process. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

4’-METHYL-2-[(4-PHENOXYPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various chemical reactions, including:

Scientific Research Applications

4’-METHYL-2-[(4-PHENOXYPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-METHYL-2-[(4-PHENOXYPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4’-METHYL-2-[(4-PHENOXYPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE include other bipyrimidin derivatives and phenoxyphenyl-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of 4’-METHYL-2-[(4-PHENOXYPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C26H26N6O2

Molecular Weight

454.5 g/mol

IUPAC Name

4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-2-(4-phenoxyanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C26H26N6O2/c1-18-22(17-27-26(28-18)32-14-6-3-7-15-32)23-16-24(33)31-25(30-23)29-19-10-12-21(13-11-19)34-20-8-4-2-5-9-20/h2,4-5,8-13,16-17H,3,6-7,14-15H2,1H3,(H2,29,30,31,33)

InChI Key

UWRYONQJYIQYSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCCC5

Origin of Product

United States

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